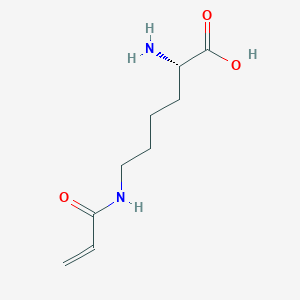

(S)-6-Acrylamido-2-aminohexanoic acid

Beschreibung

(S)-6-Acrylamido-2-aminohexanoic acid (CAS: 54010-75-2) is a chiral amino acid derivative with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . Its structure features an acrylamido group (-CH₂-CH₂-C(=O)-NH-) at the sixth carbon and a primary amino group (-NH₂) at the second carbon of a hexanoic acid backbone (SMILES: C=CC(=O)NCCCCC(C(=O)O)N) . The compound is typically provided at ≥97% purity and stabilized with additives like TBC (tert-butylcatechol) for enhanced shelf-life .

The acrylamido moiety enables conjugation reactions (e.g., Michael addition or radical polymerization), making it valuable in bioconjugation, polymer chemistry, and drug delivery systems. The primary amino group at position 2 allows further functionalization, such as peptide coupling or crosslinking .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKBZVCSFYNRBY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Temperature and Time

Optimal reaction temperatures range from 20°C to 45°C, with higher temperatures accelerating reaction rates but increasing the risk of byproduct formation. For instance, a study on analogous acrylamido compounds demonstrated that elevating the temperature from 20°C to 45°C improved yields from 76.5% to 99.3% while maintaining product purity. Reaction times typically span 1–3 hours, with extended durations offering diminishing returns due to decomposition.

Stoichiometry and Catalysis

A molar ratio of 1:1.05 (6-aminohexanoic acid:acryloyl chloride) ensures complete conversion of the limiting reagent. Catalytic use of sulfur-containing organic acids (e.g., methanesulfonic acid) has been reported to enhance electrophilic activity of intermediates, though this remains underexplored for (S)-6-acrylamido-2-aminohexanoic acid.

Purification and Characterization

Filtration and Recrystallization

Crude products are filtered to remove insoluble salts (e.g., NaCl) and recrystallized from ethanol-water mixtures. Recrystallization improves purity from ~97% to >99%, as evidenced by HPLC analysis.

Chromatographic Techniques

For enantiomeric purity, chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves the (S)- and (R)-forms. Solvent systems such as hexane:isopropanol (70:30) with 0.1% trifluoroacetic acid achieve baseline separation.

Data Tables: Synthesis Parameters and Outcomes

Analyse Chemischer Reaktionen

Types of Reactions

(S)-6-Acrylamido-2-aminohexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can react with the acrylamide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the acrylamide group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Key Chemical Reactions

- Polymerization : The acrylamide group allows for polymerization reactions, essential for creating hydrogels and other polymeric materials.

- Adduct Formation : The compound can form stable adducts with proteins and enzymes, influencing their stability and activity.

Biochemical Applications

(S)-6-Acrylamido-2-aminohexanoic acid is utilized in biochemical research for:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides, aiding in the study of protein structure and function.

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules enhances its application in developing controlled drug release systems.

Polymer Science

The compound is significant in polymer chemistry due to its:

- Hydrogel Formation : It contributes to the creation of hydrogels that can be used in biomedical applications such as tissue engineering and drug delivery.

- Self-Healing Properties : Research indicates that hydrogels made from this compound can exhibit self-healing capabilities under specific conditions .

Toxicity Mitigation

Recent studies highlight the potential of (S)-6-Acrylamido-2-aminohexanoic acid to mitigate the toxicity of acrylamide, a known food contaminant:

- Adduct Formation with Acrylamide : The compound can form non-toxic adducts with acrylamide, reducing its harmful effects on human health .

Case Study 1: Acrylamide Toxicity Mitigation

A study demonstrated that (S)-6-Acrylamido-2-aminohexanoic acid could significantly reduce the cytotoxicity of acrylamide when consumed through food products. The formation of stable adducts with acrylamide was shown to decrease its toxic effects on human colon cancer cells (Caco-2) in vitro .

Case Study 2: Hydrogel Applications

Research into hydrogels based on (S)-6-Acrylamido-2-aminohexanoic acid revealed their potential for self-healing properties. The study indicated that these hydrogels could recover from damage under low pH conditions due to hydrogen bonding interactions between the polymer chains .

Wirkmechanismus

The mechanism of action of (S)-6-Acrylamido-2-aminohexanoic acid involves its interaction with biological molecules. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This interaction can modify the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (S)-6-acrylamido-2-aminohexanoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Key Differences

Compound 6a () incorporates a pentafluorosulfanyl group, enhancing electrophilicity for niche fluoropolymer applications, but lacks the primary amino group for further derivatization.

Solubility and Lipophilicity: Long-chain alkyl amides (e.g., dodecyl amides of 6-(diethylamino)hexanoic acid) are highly lipophilic, suitable for lipid bilayer studies, whereas the target compound’s polar amino and carboxylic acid groups favor aqueous solubility .

Biological Interactions: (S)-2-Amino-6-oxoheptanedioic acid () participates in lysine metabolism, unlike the synthetic acrylamido derivative, which is primarily used in material science .

Biologische Aktivität

(S)-6-Acrylamido-2-aminohexanoic acid is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(S)-6-Acrylamido-2-aminohexanoic acid, also known as a derivative of acrylamide, features an amino acid backbone with an acrylamide functional group. Its molecular formula is and it has a molar mass of approximately 188.24 g/mol. The compound is characterized by its ability to form adducts with various biomolecules, which can influence its biological activity.

The biological activity of (S)-6-Acrylamido-2-aminohexanoic acid primarily arises from its ability to interact with proteins and nucleic acids through Michael addition reactions. The acrylamide group is reactive towards nucleophiles, such as amino groups in proteins, leading to the formation of stable adducts. This mechanism is crucial in understanding how this compound may mitigate or enhance certain biological processes.

Biological Activity Overview

- Antioxidant Properties : Research indicates that (S)-6-Acrylamido-2-aminohexanoic acid exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cancer prevention.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been observed to decrease cell viability in human colon cancer cells (Caco-2) when tested against various concentrations .

- Adduct Formation : The compound is known for forming adducts with other amino acids, which can potentially reduce the toxicity associated with acrylamide exposure. For example, studies have shown that amino acids like γ-aminobutyric acid (GABA) can form adducts with acrylamide, thus decreasing its cytotoxicity .

Table 1: Summary of Biological Activities

Case Study: Acrylamide Toxicity Mitigation

A study conducted on the effects of (S)-6-Acrylamido-2-aminohexanoic acid demonstrated its potential role in mitigating the toxicity of acrylamide when consumed through food products. The research highlighted how this compound could form non-toxic adducts with acrylamide, thereby reducing its harmful effects on human health .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-6-Acrylamido-2-aminohexanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Ensure adequate ventilation (e.g., fume hoods) and proximity to emergency eyewash stations/safety showers .

- Personal Protective Equipment (PPE) : Use OSHA-compliant chemical safety goggles, nitrile gloves inspected for integrity, and flame-retardant lab coats. Avoid skin contact via proper glove removal techniques .

- Spill Management : Sweep or vacuum spills into sealed containers; avoid drainage systems. Decontaminate with compatible solvents (e.g., methanol) .

Q. How can the purity and structural integrity of (S)-6-Acrylamido-2-aminohexanoic acid be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) for purity assessment.

- Mass Spectrometry : Confirm molecular weight (C₉H₁₆N₂O₃; theoretical MW = 200.23 g/mol) via ESI-MS or MALDI-TOF .

- Stability Testing : Monitor degradation under varying pH (4–9) and temperature (4–25°C) conditions; stabilize with antioxidants like TBC (tert-butylcatechol) .

Q. What are the environmental hazards associated with (S)-6-Acrylamido-2-aminohexanoic acid?

- Methodological Answer :

- Ecotoxicity : Limited data available, but structural analogs (e.g., 6-aminohexanoic acid) show low acute toxicity. Conduct Daphnia magna or algal growth inhibition assays for ecotoxicological profiling .

- Waste Disposal : Classify as "special waste"; incinerate via licensed facilities at >850°C with alkaline scrubbers to neutralize nitrogen oxides .

Advanced Research Questions

Q. How can enzymatic pathways be leveraged to synthesize or degrade (S)-6-Acrylamido-2-aminohexanoic acid?

- Methodological Answer :

- Biocatalytic Synthesis :

- Use horse liver esterase (HLE) for ε-caprolactone ring-opening in aqueous methanol to minimize 6-hydroxyhexanoic acid byproduct formation .

- Optimize cofactor regeneration (e.g., NADPH) for amine-functionalized intermediates .

- Degradation Pathways :

- Employ Flavobacterium sp. KI72-derived 6-aminohexanoic-acid-oligomer hydrolase (Km = 5.9–6.2 mM for dimers/trimers) to cleave amide bonds. Note: Activity declines with oligomer length (>6 residues) .

Q. What experimental strategies resolve contradictions in kinetic data for (S)-6-Acrylamido-2-aminohexanoic acid polymerization?

- Methodological Answer :

- Data Reconciliation :

- Compare Michaelis-Menten constants (Km) across homologs (e.g., Achromobacter guttatus hydrolase Km = 6 mM for cyclic dimers vs. Flavobacterium sp. hydrolase Km = 5.9 mM for linear dimers) .

- Adjust reaction conditions (pH 7.3–9.0, 33–40°C) to align disparate kinetic profiles .

- Computational Modeling : Use molecular dynamics (MD) simulations to predict substrate-enzyme binding affinities under varying solvent polarities .

Q. How do steric and electronic effects influence the reactivity of (S)-6-Acrylamido-2-aminohexanoic acid in peptide coupling?

- Methodological Answer :

- Steric Hindrance : Introduce bulky coupling agents (e.g., HATU vs. DCC) to assess reaction efficiency. Monitor byproduct formation via TLC or NMR .

- Electronic Effects :

- Compare acrylamido vs. carboxy termini activation using CDI (1,1'-carbonyldiimidazole) in anhydrous DMF.

- Quantify coupling yields via LC-MS and adjust protecting groups (e.g., Fmoc vs. Boc) to modulate electron density .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.